Cas no 1430750-52-9 (1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1430750-52-9 structure
Product Name:1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Numéro CAS:1430750-52-9
Le MF:C23H27BN2O3
Mégawatts:390.283086061478
CID:2133238
Update Time:2023-11-19
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- LXFRCLMPXYJCMD-UHFFFAOYSA-N
- 1H-Pyrazole, 1-[[3-(phenylmethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- CID 89498576
- 1H-Pyrazole, 1-[[3-(phenylmethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y
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- Piscine à noyau: 1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3
- La clé Inchi: LXFRCLMPXYJCMD-UHFFFAOYSA-N
- Sourire: O1B(C2C=NN(CC3C=CC=C(C=3)OCC3C=CC=CC=3)C=2)OC(C)(C)C1(C)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 6
- Complexité: 522
- Surface topologique des pôles: 45.5
Propriétés expérimentales
- Dense: 1.09±0.1 g/cm3(Predicted)
- Point d'ébullition: 552.1±40.0 °C(Predicted)
- Le PKA: 1.83±0.10(Predicted)
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Littérature connexe
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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